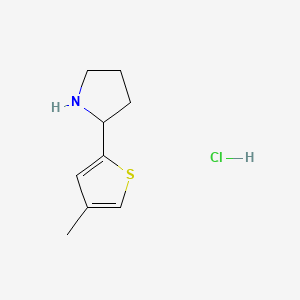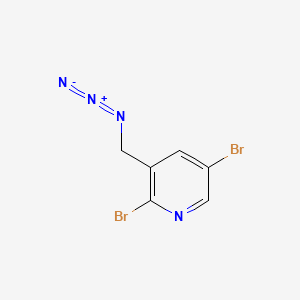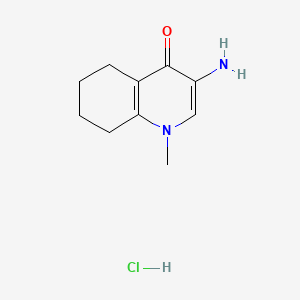
1-Ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring substituted with ethyl and dimethyl groups
Métodos De Preparación
The synthesis of 1-ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with ethylamine and dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context of its use.
Comparación Con Compuestos Similares
1-Ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
1,3-Dimethylcyclobutan-1-amine hydrochloride: Similar structure but lacks the ethyl group, leading to different chemical properties and reactivity.
1-Ethyl-3,3-dimethylcyclopentane-1-amine hydrochloride: Contains a cyclopentane ring instead of a cyclobutane ring, resulting in different steric and electronic effects.
1-Ethyl-3,3-dimethylcyclohexane-1-amine hydrochloride: Features a cyclohexane ring, which affects its chemical behavior and potential applications. The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H18ClN |
|---|---|
Peso molecular |
163.69 g/mol |
Nombre IUPAC |
1-ethyl-3,3-dimethylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-4-8(9)5-7(2,3)6-8;/h4-6,9H2,1-3H3;1H |
Clave InChI |
KZNCLBIZQIIVSL-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(C1)(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















